4,6-Dibromo-2-(methylthio)pyrimidine
CAS No.: 126826-36-6
Cat. No.: VC21285806
Molecular Formula: C5H4Br2N2S
Molecular Weight: 283.97 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 126826-36-6 |
---|---|
Molecular Formula | C5H4Br2N2S |
Molecular Weight | 283.97 g/mol |
IUPAC Name | 4,6-dibromo-2-methylsulfanylpyrimidine |
Standard InChI | InChI=1S/C5H4Br2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 |
Standard InChI Key | XYXDLTZWSOPGOE-UHFFFAOYSA-N |
SMILES | CSC1=NC(=CC(=N1)Br)Br |
Canonical SMILES | CSC1=NC(=CC(=N1)Br)Br |
Chemical Structure and Properties
4,6-Dibromo-2-(methylthio)pyrimidine belongs to the pyrimidine class of heterocyclic compounds, which form the backbone of many biological molecules and pharmaceutical agents. The compound's structure consists of a pyrimidine ring with bromine atoms at positions 4 and 6, while position 2 contains a methylthio (SCH₃) group.
Structural Identifiers
For computational and database purposes, the compound is represented by the following identifiers:
Identifier Type | Value |
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Standard InChI | InChI=1S/C5H4Br2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 |
Standard InChIKey | XYXDLTZWSOPGOE-UHFFFAOYSA-N |
SMILES | CSC1=NC(=CC(=N1)Br)Br |
Canonical SMILES | CSC1=NC(=CC(=N1)Br)Br |
PubChem Compound ID | 15003622 |
Synthesis Methods
Comparison with Related Compounds
The synthesis of related compounds such as 4,6-dichloro-2-(methylthio)pyrimidine provides potential synthetic strategies. For instance, 4,6-dichloro-2-(methylthio)pyrimidine (3) is known to be an early and readily available intermediate that undergoes further functionalization reactions .
Similarly, a Chinese patent describes the synthesis of 4,6-dichloro-2-methylthio-5-nitro pyrimidine, which involves:
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Nitration of diethyl malonate in concentrated nitric acid
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Cyclization reaction with thiocarbamide in the presence of sodium alkoxide to form 4,6-dihydroxyl-2-sulfydryl-5-nitro-pyrimidine
These approaches suggest that 4,6-Dibromo-2-(methylthio)pyrimidine might be synthesized through similar reaction pathways, substituting chlorination steps with bromination.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum would likely show:
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A singlet signal for the three protons of the methyl group (SCH₃) at approximately δ 2.5-2.7 ppm
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A singlet signal for the single proton at position 5 of the pyrimidine ring at approximately δ 7.0-7.5 ppm
The ¹³C NMR spectrum would be expected to show five carbon signals, corresponding to:
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The methyl carbon (SCH₃)
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The four carbon atoms of the pyrimidine ring, including the two carbon atoms bonded to bromine
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak at m/z 284, with characteristic isotope patterns due to the presence of two bromine atoms, which naturally occur as a mixture of ⁷⁹Br and ⁸¹Br isotopes.
Applications and Reactivity
Synthetic Intermediate
The compound's most significant value appears to be as an intermediate in organic synthesis. The presence of bromine atoms at positions 4 and 6 makes it particularly suitable for further functionalization through cross-coupling reactions, which are common in drug development and materials science.
Reactivity Profile
Based on its structure and related compounds, 4,6-Dibromo-2-(methylthio)pyrimidine is expected to exhibit the following reactivity:
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Nucleophilic aromatic substitution at positions 4 and 6, where the bromine atoms can be displaced by various nucleophiles
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Cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira) at the bromine-substituted positions
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Potential modification of the methylthio group through oxidation or alkylation
For example, the related compound 4,6-dichloro-2-(methylthio)pyrimidine undergoes selective nucleophilic aromatic substitution with sodium ethoxide to give 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, suggesting that 4,6-Dibromo-2-(methylthio)pyrimidine might undergo similar transformations .
Comparison with Related Compounds
Halogenated Pyrimidine Derivatives
Several related halogenated pyrimidine derivatives provide context for understanding the properties and applications of 4,6-Dibromo-2-(methylthio)pyrimidine:
Compound | CAS Number | Molecular Weight (g/mol) | Key Differences |
---|---|---|---|
4,6-Dibromo-2-(methylthio)pyrimidine | 126826-36-6 | 283.97 | Reference compound |
4,6-Dichloro-2-(methylthio)pyrimidine | N/A | 195.07 (calculated) | Contains chlorine instead of bromine |
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | N/A | 204.67 (calculated) | Contains chlorine and ethoxy groups |
4,6-Dibromo-2-(methyl-d3)pyrimidine-5-d | 2600400-75-5 | 255.93 | Deuterated analog |
The chlorinated analogs typically show similar chemical behavior but may exhibit different reactivity rates in nucleophilic substitution reactions, with brominated compounds generally being more reactive .
Deuterated Analog
The existence of a deuterated analog, 4,6-Dibromo-2-(methyl-d3)pyrimidine-5-d, suggests research interest in isotopically labeled variants of these compounds, possibly for use in mechanistic studies or as internal standards in analytical methods .
Amino-Substituted Derivatives
4,6-Pyrimidinediamine, 2-(methylthio)- represents an amino-substituted derivative with potential different applications:
Property | 4,6-Dibromo-2-(methylthio)pyrimidine | 4,6-Pyrimidinediamine, 2-(methylthio)- |
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Molecular Formula | C₅H₄Br₂N₂S | C₅H₈N₄S |
Molecular Weight | 283.97 g/mol | 156.21 g/mol |
CAS Number | 126826-36-6 | 1005-39-6 |
Key Features | Contains two bromine atoms | Contains two amino groups |
The amino groups in 4,6-Pyrimidinediamine, 2-(methylthio)- would confer different physical properties, solubility characteristics, and biological activities compared to the bromine-containing target compound .
Research Gaps and Future Directions
Synthetic Methodology Development
Development of optimized synthetic routes specifically for 4,6-Dibromo-2-(methylthio)pyrimidine would be valuable, particularly:
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One-pot syntheses to improve efficiency
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Green chemistry approaches to reduce environmental impact
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Scalable methods suitable for industrial production
Application Development
Further research into specific applications could enhance the compound's utility:
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Structure-activity relationship studies to explore potential biological activities
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Evaluation as a building block for more complex molecules
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Investigation of its potential in materials science, particularly in semiconductors or optical materials
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